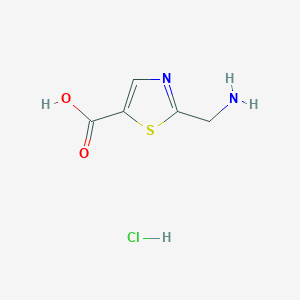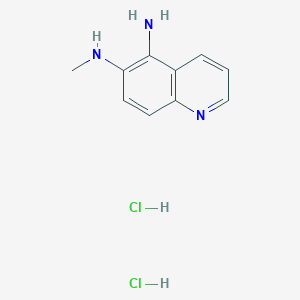
N6-Methylquinoline-5,6-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Methylquinoline-5,6-diamine is a chemical compound with the CAS Number: 14204-98-9 . It has a molecular weight of 173.22 and its IUPAC name is N6-methyl-5,6-quinolinediamine .
Molecular Structure Analysis
The molecular formula of N6-Methylquinoline-5,6-diamine is C10H11N3 . The InChI Code is 1S/C10H11N3/c1-12-9-5-4-8-7 (10 (9)11)3-2-6-13-8/h2-6,12H,11H2,1H3 .Physical And Chemical Properties Analysis
N6-Methylquinoline-5,6-diamine is a solid at room temperature . It has a boiling point of 372.2±32.0 C at 760 mmHg and a melting point of 162-172 C .Wissenschaftliche Forschungsanwendungen
Chloroquine and Its Analogs in Cancer Therapies
Chloroquine (CQ) and its analogs, closely related to quinoline derivatives, have shown promise as effective and safe agents for cancer therapies. Initially used as an anti-malarial and anti-rheumatoid agent, recent studies suggest CQ can sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. The lysosomotrophic property of CQ appears crucial for increasing efficacy and specificity in cancer treatments, suggesting that conventional cancer therapies could be dramatically enhanced when used in combination with CQ and its analogs (Solomon & Lee, 2009).
Synthesis of New Compounds with Pharmacological Interest
Research on the synthesis of new compounds, such as trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, reveals the potential of quinoline derivatives in developing pharmacologically interesting molecules. These compounds incorporate known fragments of pharmacological interest and pharmacophoric substituents, indicating a wide range of possible applications in drug development (Kandinska, Kozekov, & Palamareva, 2006).
Quinoline Derivatives as Dopaminergic Neurotoxins
N-Methylated tetrahydroisoquinolines, chemically similar to dopamine-derived quinolines, have been studied for their potential as dopaminergic neurotoxins. These studies suggest that N-methylation and subsequent oxidation of such compounds may contribute to neurodegenerative diseases like Parkinson's disease, indicating their significance in understanding and potentially treating such conditions (Naoi, Dostert, Yoshida, & Nagatsu, 1993).
Quinoline Proton Sponges and Tubulin-Polymerization Inhibitors
Further research into quinoline derivatives has led to the synthesis of compounds like 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, representing new classes of quinoline proton sponges. These compounds have unique properties that could be valuable in various scientific applications, including material science and catalysis (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015). Additionally, optimization studies on 4-(N-Cycloamino)phenylquinazolines as tubulin-polymerization inhibitors targeting the colchicine site have discovered new compounds with significant in vitro and in vivo anticancer activities (Wang et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-N-methylquinoline-5,6-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c1-12-9-5-4-8-7(10(9)11)3-2-6-13-8;;/h2-6,12H,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSAQWXSMFLHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=C1)N=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Methylquinoline-5,6-diamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

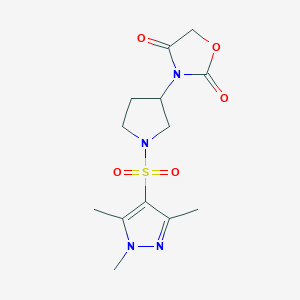
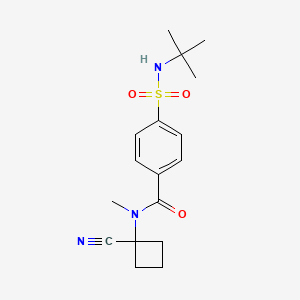
![(Z)-ethyl 4-(((4-ethoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2859037.png)

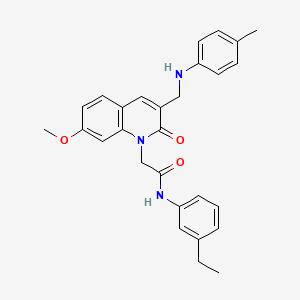
![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2859043.png)
![2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid](/img/structure/B2859044.png)
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2859045.png)
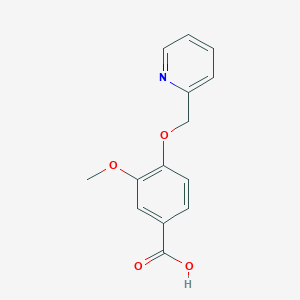
![Benzo[d]thiazol-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2859047.png)
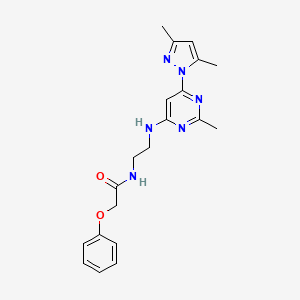
![Methyl 3-[2-(2-methoxy-2-oxoethyl)phenyl]-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B2859052.png)
![4-(2-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2859053.png)
